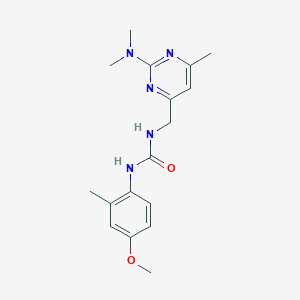

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Descripción

This compound is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a methyl group at position 4. The urea linker connects this pyrimidine-methyl moiety to a 4-methoxy-2-methylphenyl group.

Propiedades

IUPAC Name |

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-11-8-14(24-5)6-7-15(11)21-17(23)18-10-13-9-12(2)19-16(20-13)22(3)4/h6-9H,10H2,1-5H3,(H2,18,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTYFBOKTVTJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's IUPAC name is N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea. It has a molecular formula of C20H27N7O2 and a molecular weight of approximately 397.48 g/mol. The structure features a urea linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes including proliferation, differentiation, and survival . By inhibiting these receptors, the compound can potentially block pathways that lead to tumor growth and metastasis.

Anticancer Properties

Research indicates that 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those overexpressing FGFR3. For instance, it has shown promising results in RT112 bladder cancer xenograft models, highlighting its potential as a new therapeutic agent .

Inhibition of Angiogenesis

The compound also plays a role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor growth as tumors require a blood supply to grow and metastasize. The inhibition of FGFRs by this compound disrupts the signaling pathways necessary for angiogenesis, thereby limiting tumor progression .

Comparative Biological Activity Data

Case Studies

- Bladder Cancer Study : In a study involving bladder cancer xenografts, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to target FGFR3 effectively, leading to reduced cell proliferation and increased apoptosis within the tumors .

- Breast Cancer Research : Additional studies have suggested that compounds with similar structures can inhibit breast cancer cell lines through similar mechanisms involving FGFR inhibition. This indicates a broader applicability of the compound in various cancer types .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below summarizes key structural distinctions between the target compound and two analogues from recent literature:

Analysis of Core Heterocycles

- Pyrimidine (Target Compound): Pyrimidines are widely utilized in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism. The dimethylamino group at position 2 may enhance solubility and basicity, while the methyl group at position 6 contributes to steric shielding .

- Triazine ( Compound): Triazines contain three nitrogen atoms, increasing polarity and electronic diversity.

- The 4-amino group on the pyrimidine may serve as a hydrogen-bond donor, while the trifluoromethyl and fluorine substituents increase lipophilicity and metabolic resistance .

Substituent Effects on Pharmacological Properties

- Target Compound: The 4-methoxy-2-methylphenyl group balances lipophilicity and solubility, favoring membrane penetration without excessive hydrophobicity. The dimethylamino group may improve bioavailability through pH-dependent solubility.

- Compound : The oxaadamantyl group, a bridged bicyclic structure, imposes steric constraints that could reduce off-target interactions. The piperidinyl linker may enhance blood-brain barrier penetration, suggesting CNS applications .

- Compound: The trifluoromethyl group is known to enhance metabolic stability by resisting oxidative degradation. The fluorine atom at position 2 on the phenyl ring may optimize binding affinity through electrostatic interactions .

Métodos De Preparación

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves reacting β-diketones with guanidine derivatives. For example:

- Starting materials : Acetylacetone (2,4-pentanedione) and $$ N,N $$-dimethylguanidine hydrochloride.

- Reaction conditions : Heated under reflux in ethanol with sodium ethoxide as a base.

- Product : 2-(Dimethylamino)-4,6-dimethylpyrimidine.

Mechanism : The enolate of acetylacetone attacks the electrophilic carbon of $$ N,N $$-dimethylguanidine, followed by cyclization and elimination of water.

Functionalization of the Pyrimidine Ring

To introduce the methylaminomethyl side chain:

- Chlorination : Treat 2-(dimethylamino)-4,6-dimethylpyrimidine with phosphorus oxychloride (POCl$$_3$$) to replace the 4-methyl group with a chloromethyl group.

- Amination : React the chloromethyl intermediate with aqueous ammonia or methylamine under elevated temperatures (80–100°C) to yield 2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine.

Key parameters :

- Solvent : Dichloromethane or THF.

- Catalyst : Triethylamine for chlorination.

- Yield : ~75–85% after purification via silica gel chromatography.

Synthesis of Fragment B: 4-Methoxy-2-methylphenyl Isocyanate

Preparation of 4-Methoxy-2-methylaniline

Conversion to Isocyanate

4-Methoxy-2-methylaniline is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C:

$$

\text{Ar-NH}2 + \text{Cl}3\text{C-O-CCl}_3 \rightarrow \text{Ar-NCO} + 3 \text{HCl}

$$

Conditions :

Urea Bond Formation

Coupling Reaction

Fragment A (2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine) is reacted with Fragment B (4-methoxy-2-methylphenyl isocyanate) in anhydrous dichloromethane:

$$

\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar}

$$

Optimized parameters :

Purification and Characterization

- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) followed by recrystallization.

- Spectroscopic data :

Alternative Synthetic Routes

Carbonyldiimidazole (CDI)-Mediated Coupling

As an alternative to isocyanate, Fragment B can be generated in situ by reacting 4-methoxy-2-methylaniline with CDI in THF, followed by addition of Fragment A. This method reduces handling of volatile isocyanates.

Solid-Phase Synthesis

Immobilized Fragment A on Wang resin reacts with Fragment B in DMF, enabling high-throughput parallel synthesis. Yields are comparable (~75%) but require specialized equipment.

Critical Analysis of Methodologies

Yield Optimization

Side Reactions

- Biuret formation : Occurs with excess isocyanate. Mitigated by slow addition of Fragment B and stoichiometric control.

- Pyrimidine ring oxidation : Avoided by maintaining inert atmosphere (N$$_2$$ or Ar).

Industrial-Scale Considerations

Cost-Efficiency

Green Chemistry Metrics

- Atom economy : 82% for the coupling step.

- E-factor : 6.2 kg waste/kg product, driven by solvent use in chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.